molecular formula C15H15ClN2O B5647328 2-CHLORO-N-(4-(DIMETHYLAMINO)PHENYL)BENZAMIDE

2-CHLORO-N-(4-(DIMETHYLAMINO)PHENYL)BENZAMIDE

Cat. No.: B5647328
M. Wt: 274.74 g/mol
InChI Key: MSMCEZCIFFFJKW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-(4-(DIMETHYLAMINO)PHENYL)BENZAMIDE typically involves the reaction of 2-chlorobenzoyl chloride with 4-(dimethylamino)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-(4-(DIMETHYLAMINO)PHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and an organic solvent.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-CHLORO-N-(4-(DIMETHYLAMINO)PHENYL)BENZAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-CHLORO-N-(4-(DIMETHYLAMINO)PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the chloro group can enhance the compound’s lipophilicity and membrane permeability. These interactions can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-CHLORO-N-(4-(DIMETHYLAMINO)PHENYL)THIOBENZAMIDE
  • 2-CHLORO-N-(4-(DIMETHYLAMINO)PHENYL)SULFONAMIDE
  • 2-CHLORO-N-(4-(DIMETHYLAMINO)PHENYL)CARBAMATE

Uniqueness

2-CHLORO-N-(4-(DIMETHYLAMINO)PHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the chloro and dimethylamino groups allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-chloro-N-[4-(dimethylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-18(2)12-9-7-11(8-10-12)17-15(19)13-5-3-4-6-14(13)16/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMCEZCIFFFJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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